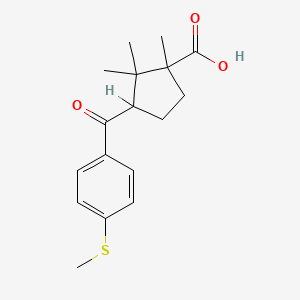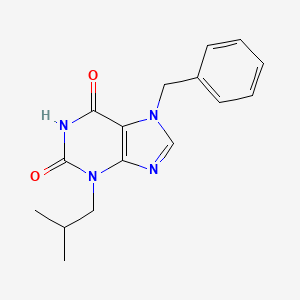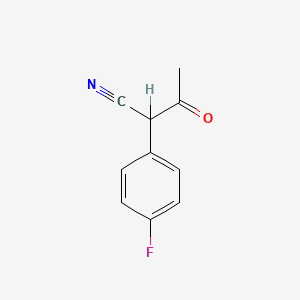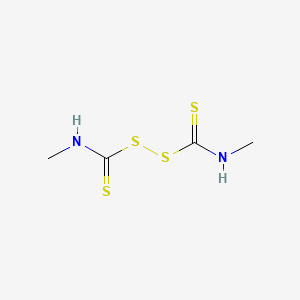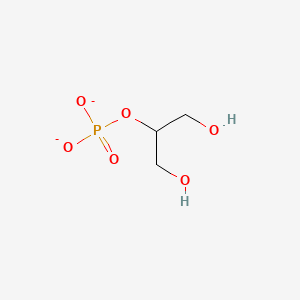
Glycerol 2-phosphate
説明
Glycerol 2-phosphate(2-) is dianion of glycerol 2-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a glycerol 2-phosphate.
科学的研究の応用
Plant Immunity and Systemic Acquired Resistance Glycerol-3-phosphate (G3P) is crucial for systemic acquired resistance (SAR) in plants, offering broad-spectrum immunity against various diseases. This resistance is activated upon initial infection and safeguards distant tissues from secondary infections. Mutants deficient in G3P biosynthesis fail to induce SAR but can recover when G3P is supplied externally. This indicates G3P's essential role in plant immune responses (Chanda et al., 2011).
Biotechnological Production of 1,2-Propanediol Glycerol is leveraged as a feedstock for the biotechnological production of 1,2-propanediol (1,2-PDO) in Saccharomyces cerevisiae. This process, which exploits the metabolic engineering of yeast, is grounded in the utilization of glycerol's higher reducing power compared to sugars. Such production is crucial for various industrial bioprocesses (Islam et al., 2017).
Microbial Glycerol Metabolism Glycerol serves as a pivotal substrate in phospholipid biosynthesis, with organisms producing glycerol 3-phosphate (G3P) from glycerol for synthesizing glycerophospholipids. This metabolism is significant in microorganisms like lactic acid bacteria and is vital for their survival and functionality. The peculiarities of glycerol metabolism in these bacteria offer insights into microbial physiology and potential biotechnological applications (Doi, 2019).
Glycerol Utilization in Escherichia coli Research on Escherichia coli has shown the metabolic engineering of this bacterium for the conversion of glycerol into 1,2-propanediol. This involves the manipulation of the fermentative glycerol utilization pathway and has implications for biofuel production and microbial metabolic studies (Clomburg & Gonzalez, 2011).
Enzymatic Phosphorylation of Glycerol The enzymatic phosphorylation of glycerol, particularly in the context of biodiesel production, is an area of significant interest. Acid phosphatases have been used for the enzymatic phosphorylation of glycerol, leading to the production of rac-glycerol-1-phosphate. This process is vital for the valorization of glycerol, a biodiesel byproduct (Tasnádi et al., 2020).
Glycerol as a Foliar Spray in Theobroma Cacao The application of glycerol as a foliar spray in Theobroma cacao enhances its disease resistance. This is likely due to the modulation of endogenous G3P levels, which activates the plant’s defense response. The use of glycerol in agriculture could be a sustainable method to improve plant health and yield (Zhang et al., 2015).
特性
IUPAC Name |
1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLVCXQIBBOPH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B1226949.png)
![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)
![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
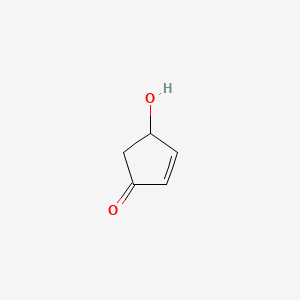
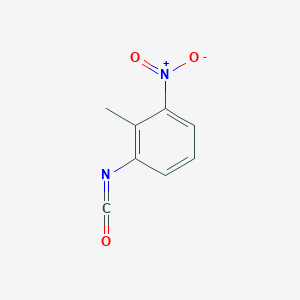
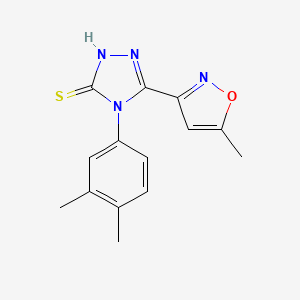
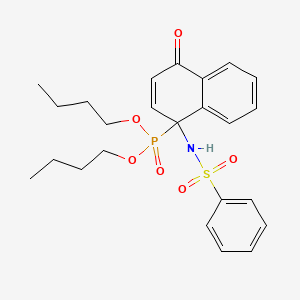
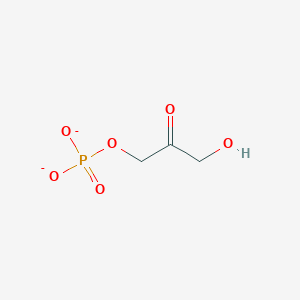
![3-[(4-methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide](/img/structure/B1226970.png)
